![molecular formula C11H18O2 B14200629 (2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane CAS No. 920324-19-2](/img/structure/B14200629.png)
(2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane: is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a dioxane ring and a nonane ring, with a butenyl substituent at the second position. The stereochemistry of the compound is specified as (2R), indicating the configuration of the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often involve the use of catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the butenyl group, converting it to a saturated alkyl chain.
Substitution: The compound can participate in substitution reactions, where functional groups on the dioxane or nonane rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium diisopropylamide.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, (2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic chemistry and the behavior of dioxane rings in organic reactions.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers investigate its interactions with biological targets, exploring its potential as a lead compound for drug development.
Industry: In the industrial sector, this compound may be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which (2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane exerts its effects depends on its specific interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
(2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.5]decane: Similar spirocyclic structure with a different ring size.
(2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.3]octane: Another spirocyclic compound with a smaller ring size.
(2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[5.4]undecane: A larger spirocyclic compound with an extended ring system.
Uniqueness: The uniqueness of (2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[44]nonane lies in its specific ring size and the presence of the butenyl substituent
Properties
CAS No. |
920324-19-2 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(2R)-2-but-3-enyl-1,6-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C11H18O2/c1-2-3-5-10-6-8-11(13-10)7-4-9-12-11/h2,10H,1,3-9H2/t10-,11?/m1/s1 |
InChI Key |
RSDHUZXFIDRLHR-NFJWQWPMSA-N |
Isomeric SMILES |
C=CCC[C@@H]1CCC2(O1)CCCO2 |
Canonical SMILES |
C=CCCC1CCC2(O1)CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


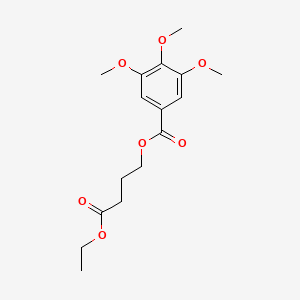
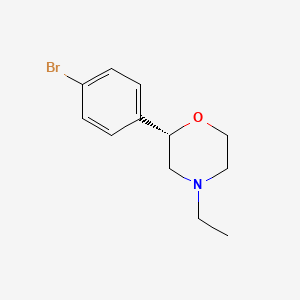
![2,4-Dichloro-N-[2-(4-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B14200553.png)

![1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14200584.png)
![3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole](/img/structure/B14200590.png)
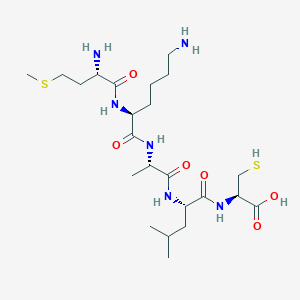

![Benzamide, N-[5-(2,4-cyclopentadien-1-ylidene)-1-oxohexyl]-](/img/structure/B14200609.png)
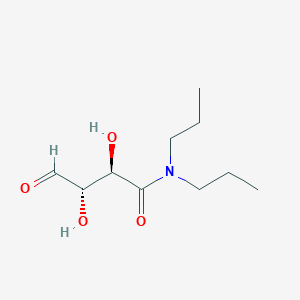
![1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine](/img/structure/B14200623.png)
![4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14200639.png)
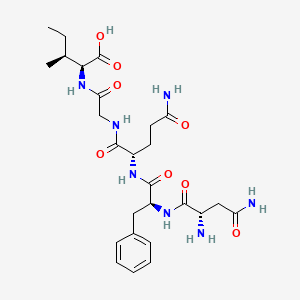
![2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B14200653.png)
